Toxicity and safety data sheet for 2-Pentyl-1H-isoindole-1,3(2H)-dione
Toxicity and safety data sheet for 2-Pentyl-1H-isoindole-1,3(2H)-dione
An In-Depth Technical Guide to the Toxicity and Safety of 2-Pentyl-1H-isoindole-1,3(2H)-dione
This guide provides a comprehensive toxicological and safety overview of 2-Pentyl-1H-isoindole-1,3(2H)-dione, also known as N-pentylphthalimide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the scientific rationale behind safety protocols and toxicological testing. It addresses the common challenge of handling compounds with limited public toxicity data by applying a weight-of-the-evidence approach, grounded in authoritative testing guidelines.
Introduction and Compound Profile
2-Pentyl-1H-isoindole-1,3(2H)-dione belongs to the phthalimide class of compounds, which are characterized by an isoindole-1,3-dione core. Phthalimides are crucial building blocks in organic synthesis and medicinal chemistry, serving as precursors for primary amines and as a scaffold in various pharmacologically active molecules.[1] The N-pentyl substituent, a five-carbon alkyl chain, imparts significant lipophilicity to the molecule, which can influence its biological interactions and absorption characteristics.
Given its role as a synthetic intermediate, laboratory personnel may face acute or repeated exposure. A thorough understanding of its potential hazards and safe handling practices is therefore critical. This guide establishes a risk assessment framework for 2-Pentyl-1H-isoindole-1,3(2H)-dione, for which specific toxicological data is not extensively available, by referencing related compounds and standardized testing methodologies.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to evaluating its toxicological and safety profile. These characteristics determine its behavior in the environment and in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 217.26 g/mol | PubChem[2] |
| CAS Number | 34756-8 | PubChem[2] |
| Calculated LogP | 3.3 | PubChem[2] |
| Appearance | Solid (Predicted) | General Chemical Knowledge |
The calculated LogP (XLogP3) of 3.3 indicates a high degree of lipophilicity, suggesting the compound will readily partition into organic phases and biological membranes.[2] This property is a key consideration for potential skin absorption and bioaccumulation.
Toxicological Profile and Hazard Identification
Several N-substituted phthalimide derivatives are classified as skin and eye irritants.[4] For instance, related compounds are noted to cause skin irritation (Category 2) and serious eye irritation (Category 2).[5] Furthermore, some phthalimides are flagged for potential skin sensitization.[6] Based on these precedents, it is prudent to handle 2-Pentyl-1H-isoindole-1,3(2H)-dione as a potential irritant and sensitizer until specific data proves otherwise.
Inferred Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Inferred) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A (Inferred) | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 (Potential) | H317: May cause an allergic skin reaction |
Note: This classification is inferred for risk assessment purposes and is not based on direct experimental data for this specific compound.
Risk Management and Safe Handling Protocols
A conservative approach to handling is required due to the data limitations. The following controls are recommended based on the inferred hazards.
Engineering Controls
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Fume Hood: All weighing and manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated to maintain low background concentrations.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or 29 CFR 1910.133 (US) are mandatory.[4][5]
-
Hand Protection: Nitrile gloves are required. Given the compound's lipophilicity, select gloves with a thickness of at least 0.15 mm and check manufacturer data for breakthrough times with similar solvents. Double-gloving is recommended for handling concentrated solutions.
-
Skin and Body Protection: A lab coat must be worn at all times. For large-scale operations, a chemically resistant apron or suit is advised.[7]
-
Respiratory Protection: If work outside a fume hood is unavoidable and there is a risk of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P1 or N95 filter is necessary.[5][6]
Handling and Storage
-
Handling: Avoid creating dust.[7] Use non-sparking tools for transfers. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5][8]
Standardized Toxicity Testing Methodologies
To formally characterize the toxicology of a novel or data-limited substance like 2-Pentyl-1H-isoindole-1,3(2H)-dione, standardized protocols must be followed. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are globally recognized for their scientific rigor and emphasis on animal welfare.
Workflow for Chemical Safety Assessment
The following diagram illustrates a logical workflow for assessing a chemical with limited data, prioritizing in vitro and existing data analysis before resorting to in vivo tests.
Caption: A workflow for chemical safety assessment of data-limited substances.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that minimizes the number of animals required to classify a substance for its acute oral toxicity.[9][10][11]
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[10]
Principle: A stepwise procedure is used, with each step involving three animals of a single sex (typically female rats).[12] The outcome of one step (mortality or survival) determines the dose for the next step. The starting doses are selected from a fixed series: 5, 50, 300, and 2000 mg/kg body weight.[11]
Methodology:
-
Animal Selection: Use healthy, young adult rats (8-12 weeks old) from a standard laboratory strain. Acclimatize animals for at least 5 days.
-
Dose Preparation: Prepare the test substance in an appropriate vehicle (e.g., water, corn oil). The concentration should allow for a consistent administration volume, typically not exceeding 1 mL/100g body weight for aqueous solutions.[10]
-
Limit Test (Optional but Recommended): If the substance is expected to have low toxicity, a limit test can be performed starting at 2000 mg/kg.[9] If no mortality occurs, the substance may be classified as GHS Category 5 or Unclassified.
-
Main Test Procedure: a. Select a starting dose based on available information (e.g., in silico predictions). If no information exists, a starting dose of 300 mg/kg is often appropriate. b. Administer the dose to 3 female rats by oral gavage. c. Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[9] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. d. Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Stepwise Evaluation:
-
If 2 or 3 animals die at a given step, the test is stopped, and the substance is classified based on that dose level. Re-testing at a lower dose may be required to confirm the classification.
-
If 0 or 1 animal dies, the next step involves dosing 3 new animals at a higher dose level.
-
-
Endpoint: The test allows for classification into one of the GHS categories for acute toxicity. It provides a range for the LD50 rather than a precise point estimate.
Experimental Protocol: Acute Dermal Irritation (OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[13][14][15]
Objective: To assess the skin irritation or corrosion potential of a substance following a single, short-term exposure.
Principle: The substance is applied in a single dose to a small area of the skin of an albino rabbit.[13][14] A sequential testing strategy is highly recommended, starting with a single animal.[3]
Methodology:
-
Animal Selection: Use healthy, young adult albino rabbits. Twenty-four hours before the test, clip the fur from the dorsal area of the trunk (approx. 10x15 cm).
-
Application of Test Substance: a. Apply 0.5 g (for solids) or 0.5 mL (for liquids) of the test substance to a small patch of skin (approx. 6 cm²).[13] b. Cover the patch with a gauze pad and secure it with non-irritating tape. Untreated skin of the animal serves as a control.[16]
-
Exposure Period: The exposure duration is 4 hours.[14]
-
Post-Exposure: After 4 hours, remove the patch and gently wash the treated area to remove any residual test substance.
-
Observation and Scoring: a. Examine and score the skin for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[3] b. If effects persist at 72 hours, observations should continue for up to 14 days to determine reversibility.[13][16] c. Scoring is done on a 0-4 scale for both erythema and edema.
-
Confirmatory Test: If a clear irritant effect is observed in the first animal, the test may be concluded. If the results are equivocal or negative, the test should be confirmed on one or two additional animals.[16]
-
Classification: The substance is classified as a skin irritant if the mean scores meet specified criteria regarding severity and reversibility. Irreversible damage, such as necrosis, classifies the substance as corrosive.[16]
Laboratory Spill Response Flowchart
A clear, logical procedure is essential for safely managing accidental spills.
Caption: A generalized flowchart for responding to a laboratory chemical spill.
Conclusion
2-Pentyl-1H-isoindole-1,3(2H)-dione is a valuable synthetic intermediate for which specific, publicly available toxicological data is limited. In line with best practices for chemical safety and research, a conservative risk assessment must be adopted. Based on data from structurally related N-substituted phthalimides, this compound should be handled as a potential skin and eye irritant and a possible skin sensitizer. The implementation of robust engineering controls, diligent use of appropriate PPE, and adherence to safe handling protocols are paramount to minimizing exposure risk. Should formal toxicological characterization be required, adherence to internationally recognized guidelines, such as OECD 423 for acute oral toxicity and OECD 404 for dermal irritation, is the authoritative standard.
References
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Test No. 404: Acute Dermal Irritation/Corrosion (2015). OECD. [Link]
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OECD Test Guideline 423 (2001). National Toxicology Program. [Link]
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Test No. 404: Acute Dermal Irritation/Corrosion (2002). OECD. [Link]
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OECD Guideline for the Testing of Chemicals 404 (2002). OECD. [Link]
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OECD 404: Acute Dermal Irritation/Corrosion. Nucro-Technics. [Link]
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Acute Dermal Irritation OECD 404. Altogen Labs. [Link]
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OECD Guidelines for Acute Oral Toxicity Studies: An Overview (2023). ResearchGate. [Link]
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Acute oral toxicity test (OECD 423: 2001). IVAMI. [Link]
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OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Charles River. [Link]
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Test No. 423: Acute Oral toxicity - Acute Toxic Class Method (2002). OECD. [Link]
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RTECS NUMBER-TI3940700. Chemical Toxicity Database. [Link]
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n-Pentylphthalimide. PubChem, NIH. [Link]
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Material Safety Data Sheet - 1,2 Indanedione (2011). Safariland. [Link]
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1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. PubChem, NIH. [Link]
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters (2025). PMC, NIH. [Link]
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2-(pent-4-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione. NextSDS. [Link]
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Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives (2025). PMC, NIH. [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives (2023). MDPI. [Link]
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